The compound {(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol hydrochloride is a synthetic organic compound with significant implications in medicinal chemistry. It is classified as an organic compound, specifically a heterocyclic amine due to the presence of a pyrrolidine ring. The compound contains multiple functional groups, including a fluorinated aromatic moiety and a hydroxymethyl group, which contribute to its biological activity.
This compound is synthesized through organic chemistry techniques rather than being derived directly from natural sources. Its design likely stems from structure-activity relationship studies aimed at enhancing pharmacological properties.
Based on its structure, this compound can be classified as follows:
The synthesis of {(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and the use of catalysts to ensure high yield and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are commonly employed to monitor the progress and purity of the reactions.
The molecular structure of {(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol hydrochloride can be represented as follows:
The molecular formula for this compound is likely , with a molecular weight around 295 g/mol. The stereochemistry at the 3S and 4R positions indicates specific spatial arrangements that may influence its biological activity.
The compound may undergo various chemical reactions typical for organic molecules:
Reactions involving this compound should be conducted under controlled environments to prevent side reactions, especially given the reactivity associated with fluorinated compounds.
The mechanism of action for {(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol hydrochloride likely involves interactions with specific biological targets such as receptors or enzymes.
Studies would typically assess binding affinities using radiolabeled ligands or other biochemical assays to elucidate its pharmacodynamics.
Characterization techniques such as IR (Infrared Spectroscopy), NMR, and mass spectrometry are essential for confirming the identity and purity of synthesized compounds.
The primary applications of {(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol hydrochloride are likely found in:
This compound represents an interesting target for further research into its pharmacological properties and potential therapeutic applications.
The efficient construction of the chiral pyrrolidine core with defined (3S,4R) stereochemistry represents the critical first step in synthesizing this pharmaceutically relevant compound. The stereochemical integrity at the C3 and C4 positions is essential for molecular recognition in biological systems, necessitating precise synthetic methodologies. Three principal stereoselective approaches have been developed to establish the required stereochemistry:
Asymmetric hydrogenation provides a catalytic method for installing chirality via transition metal catalysts. This route typically begins with a prochiral enamide precursor containing the fluorinated aryl substituent. Using chiral iridium or ruthenium catalysts modified with phosphine ligands such as (R,R)-Et-DuPhos, enantiomeric excesses exceeding 95% can be achieved. The hydrogenation simultaneously establishes the C4 stereocenter while reducing the double bond, forming the pyrrolidine ring with high diastereoselectivity [6].
Chiral pool synthesis utilizes naturally occurring chiral molecules as starting materials to transfer chirality. L-hydroxyproline serves as an ideal precursor due to its existing pyrrolidine ring with defined stereocenters. Through a series of protective group manipulations, the carboxylic acid functionality is reduced to the hydroxymethyl group while the C4 position is functionalized with the fluorinated aryl group via Negishi or Suzuki-Miyaura cross-coupling reactions. This strategy leverages the inherent chirality of the natural amino acid but requires inversion of stereochemistry at C4 to achieve the (3S,4R) configuration [6].
Chiral auxiliary approaches employ temporary stereodirecting groups to control the formation of new stereocenters. A prominent method uses (R)-phenylglycinol as the auxiliary, which directs the stereochemistry during the key cyclization step forming the pyrrolidine ring. Following ring formation, the auxiliary is cleaved under mild reducing conditions, yielding the pyrrolidine core with the desired (3S,4R) configuration. This method provides excellent stereocontrol (>98% de) but introduces additional synthetic steps for auxiliary attachment and removal [6].
Table 1: Comparison of Stereoselective Synthetic Approaches for (3S,4R) Pyrrolidine Core
Methodology | Key Stereocontrol Element | Enantiomeric Ratio (er) | Overall Yield | Advantages/Limitations |
---|---|---|---|---|
Asymmetric Hydrogenation | Chiral Iridium Catalysts | 95:5 to 98:2 | 65-75% | Catalytic, fewer steps; Requires specialized ligands |
Chiral Pool (L-Proline) | Natural Chiral Starting Material | >99:1 | 50-60% | High stereopurity; Multiple protection/deprotection steps |
Chiral Auxiliary | (R)-Phenylglycinol Directed Cyclization | >99:1 | 45-55% | Excellent control; Additional steps for auxiliary handling |
The synthesis of {(3S,4R)-4-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanol hydrochloride employs strategically designed intermediates that enable sequential functional group transformations while preserving stereochemical integrity:
Intermediate I: (3R,4S)-4-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid serves as the pivotal precursor for hydroxymethyl functionalization. This crystalline intermediate (MW: 291.24 g/mol) contains the fully elaborated pyrrolidine core with the required (3R,4S) configuration, which will later invert at C3 during functional group manipulation. The carboxylic acid functionality provides the handle for reduction to the hydroxymethyl group. X-ray crystallographic analysis confirms the relative stereochemistry and reveals a twisted conformation where the aryl ring sits perpendicular to the pyrrolidine plane, minimizing steric interactions. This intermediate is typically isolated as a stable hydrochloride salt (CAS: 1909294-59-2) [4] [6].
Intermediate II: Methyl (3R,4S)-4-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate is generated through Fischer esterification of Intermediate I. This esterification (using methanol and thionyl chloride) proceeds with complete retention of configuration at both stereocenters. The methyl ester serves dual purposes: it protects the carboxylic acid as a less reactive group during subsequent N-functionalization steps, and provides the activated carbonyl for controlled reduction. The electron-withdrawing nature of the ester facilitates selective reduction over the aryl fluoride and trifluoromethyl groups. This intermediate is characterized by its distinctive NMR profile: ¹H NMR (400 MHz, CDCl₃) δ 7.62 (dd, J=8.2, 1.8 Hz, 1H), 7.52-7.48 (m, 1H), 7.35 (t, J=8.0 Hz, 1H), 3.75 (s, 3H), 3.52-3.40 (m, 2H), 3.28-3.18 (m, 2H), 3.10 (dd, J=9.8, 6.0 Hz, 1H), 2.95 (dd, J=10.2, 6.8 Hz, 1H) [6].
Intermediate III: [(3S,4R)-4-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidin-3-yl]methanol represents the final free base before hydrochloride salt formation. The stereochemical inversion at C3 from (R) to (S) occurs during the reduction step when using bulky hydride reagents through an SN2-type mechanism. Lithium aluminum hydride reduction of the methyl ester proceeds via nucleophilic delivery of hydride to the carbonyl carbon, with the aluminum coordinating to the carbonyl oxygen and the pyrrolidine nitrogen. This coordination locks the conformation, directing hydride attack from the less hindered face, resulting in inversion at C3. The product is obtained as a viscous oil that is difficult to purify, necessitating immediate conversion to the crystalline hydrochloride salt (CAS: 1909294-59-2, MW: 231.69 g/mol for analogous fluorophenyl compound) [2] [4] [6].
Table 3: Characterization Data for Key Synthetic Intermediates
Intermediate | Molecular Formula | Molecular Weight | Key Role | Stereochemistry |
---|---|---|---|---|
(3R,4S)-4-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid | C₁₂H₁₁F₄NO₂ | 277.22 g/mol | Core structure establishment | (3R,4S) |
Methyl (3R,4S)-4-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate | C₁₃H₁₃F₄NO₂ | 291.25 g/mol | Carboxylate protection for selective reduction | (3R,4S) |
[(3S,4R)-4-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidin-3-yl]methanol | C₁₂H₁₃F₄NO | 263.24 g/mol | Hydroxymethyl functional group introduction | (3S,4R) |
{(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanol hydrochloride | C₁₂H₁₄ClF₄NO | 299.69 g/mol | Final crystalline API form | (3S,4R) |
Scheme: Stereochemical Transformation During ReductionMethyl (3R,4S)-ester → Coordination with LiAlH₄ → Hydride Delivery with Inversion → (3S,4R)-Alcohol
The critical functional group transformations follow a carefully orchestrated sequence: the aryl coupling establishes the carbon framework, the carboxylic acid provides an anchor point for reduction, and the stereochemical inversion at C3 occurs during the hydride reduction step. Each intermediate is designed for optimal isolation and purification, enabling the entire process to achieve the stringent purity requirements for pharmaceutical applications. The final hydrochloride salt formation not only improves crystallinity but also enhances stability by protecting the basic nitrogen from oxidation during storage [1] [2] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: